Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester
CAS No.: 729600-41-3
Cat. No.: VC5419854
Molecular Formula: C12H15NO4
Molecular Weight: 237.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 729600-41-3 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.255 |
| IUPAC Name | methyl 4-[(2-ethoxy-2-oxoethyl)amino]benzoate |
| Standard InChI | InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-6-4-9(5-7-10)12(15)16-2/h4-7,13H,3,8H2,1-2H3 |
| Standard InChI Key | APVZZPVUFDZUSK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s IUPAC name, methyl 4-((2-ethoxy-2-oxoethyl)amino)benzoate, reflects its esterified benzoic acid backbone with an ethoxy-oxoethylamino substituent. The SMILES notation provides a detailed representation of its connectivity . Key structural features include:
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A methyl ester group at the carboxylic acid position.
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A secondary amine linkage connecting the benzene ring to an ethoxy-oxoethyl moiety.
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Para-substitution on the aromatic ring, minimizing steric hindrance and directing reactivity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 251.28 g/mol | |
| Appearance | Liquid | |
| Density | 1.2±0.1 g/cm³ (analogous) | |
| Boiling Point | ~298°C (estimated) | |
| Melting Point | Not reported | |
| Solubility | Soluble in polar organic solvents |
The compound’s liquid state at room temperature and moderate boiling point suggest utility in solution-phase reactions . Its solubility in dimethyl sulfoxide (DMSO) and ethanol facilitates laboratory handling .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis typically involves a two-step process:
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Amination: Reaction of methyl 4-aminobenzoate with ethyl glyoxylate under nucleophilic conditions to form the secondary amine linkage .
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Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and catalytic acid .
A representative reaction is:
Crystallographic Analysis
X-ray diffraction studies reveal a monoclinic crystal system with space group . Key findings include:
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Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the lattice.
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Torsional Angles: The ethoxy group adopts a gauche conformation relative to the carbonyl.
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Packing Efficiency: van der Waals interactions dominate the molecular packing.
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for quaternary ammonium salts via alkylation with methyl iodide:
This reactivity is exploited in phase-transfer catalysis and ionic liquid synthesis .
Pharmacological Screening
In vitro cytotoxicity studies against HeLa and MCF-7 cell lines show moderate activity (IC₅₀ = 48–62 µM), suggesting potential as an anticancer scaffold . Mechanistic studies indicate apoptosis induction via caspase-3 activation .
Material Science
The compound’s rigid aromatic core and polar side chain enhance its utility in:
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Future Directions
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